molecular formula C7H5Br2N3 B6161008 5,6-dibromo-1H-1,3-benzodiazol-2-amine CAS No. 1805869-83-3

5,6-dibromo-1H-1,3-benzodiazol-2-amine

Cat. No.: B6161008
CAS No.: 1805869-83-3
M. Wt: 290.9
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Description

5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a halogenated benzimidazole derivative characterized by two bromine atoms at positions 5 and 6 of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic amines with broad applications in medicinal chemistry and materials science.

Properties

CAS No.

1805869-83-3

Molecular Formula

C7H5Br2N3

Molecular Weight

290.9

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Systems

Typical protocols employ acetic acid or chloroform as solvents, with reaction temperatures maintained between 0°C and 25°C to suppress over-bromination. Bromine is added dropwise to a stirred solution of the substrate, often in stoichiometric excess (2.1–2.5 equivalents) to ensure complete di-substitution. The reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with completion typically achieved within 4–6 hours.

Example Procedure :

  • Dissolve 1H-1,3-benzodiazol-2-amine (10 mmol) in glacial acetic acid (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add bromine (21 mmol) dropwise over 30 minutes.

  • Stir the mixture at room temperature for 5 hours.

  • Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Challenges and Limitations

  • Regioselectivity : Competing bromination at the 4- and 7-positions may occur if temperature control is inadequate.

  • Safety Concerns : Handling liquid bromine requires stringent safety measures due to its toxicity and corrosivity.

  • Yield Variability : Reported yields range from 60% to 78%, influenced by purity of starting materials and solvent choice.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) has emerged as a safer alternative to molecular bromine, particularly in academic and industrial settings prioritizing reduced hazard exposure. This method leverages radical or electrophilic bromination pathways, depending on reaction conditions.

Radical Bromination in Polar Solvents

In dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), NBS generates bromine radicals under mild acidic conditions, enabling selective di-bromination. A representative protocol involves:

Optimized Protocol :

ParameterSpecification
Substrate1H-1,3-benzodiazol-2-amine (10 mmol)
Brominating AgentNBS (22 mmol)
SolventDMSO (30 mL)
CatalystConcentrated H₂SO₄ (0.5 mL)
Temperature60°C
Time12–16 hours
WorkupPrecipitation in ice water, filtration
Yield65–70%

Electrophilic Bromination with Lewis Acids

Combining NBS with Lewis acids like FeCl₃ or AlCl₃ shifts the mechanism toward electrophilic substitution, enhancing regioselectivity. For example, using chloroform as a solvent and AlCl₃ (10 mol%) at room temperature achieves 72% yield within 8 hours.

Alternative Bromination Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2024 study demonstrated that irradiating a mixture of 1H-1,3-benzodiazol-2-amine, NBS, and H₂SO₄ in acetonitrile at 100°C for 20 minutes produces the target compound in 68% yield.

Solid-State Bromination

Ball milling the substrate with NBS and silica gel (1:2:3 ratio) for 2 hours achieves 58% yield, eliminating solvent use and simplifying purification.

Mechanistic Insights into Regioselectivity

The preferential bromination at the 5- and 6-positions arises from the electronic effects of the benzodiazole ring:

  • The amine group at position 2 donates electron density via resonance, activating the benzene ring.

  • The diazole nitrogens at positions 1 and 3 create a meta-directing effect, funneling electrophiles to positions 5 and 6.

Computational Analysis : Density functional theory (DFT) studies indicate that bromination at position 5 is kinetically favored (ΔG‡ = 15.2 kcal/mol), while position 6 is thermodynamically more stable (ΔG = −8.7 kcal/mol).

Comparative Analysis of Preparation Methods

MethodReagentsSolventTemperatureTimeYieldSafety Profile
Molecular BromineBr₂Acetic acid0–25°C5 h60–78%High hazard
NBS (Radical)NBS, H₂SO₄DMSO60°C16 h65–70%Moderate
NBS (Electrophilic)NBS, AlCl₃Chloroform25°C8 h72%Low hazard
Microwave-AssistedNBS, H₂SO₄Acetonitrile100°C20 m68%Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be formed.

    Oxidation Products: Oxidized derivatives of benzodiazole.

    Reduction Products: Reduced forms of the compound with modified functional groups.

Scientific Research Applications

5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
5,6-Dibromo-1H-1,3-benzodiazol-2-amine C₇H₅Br₂N₃ ~312.93 Br (5,6-positions) High lipophilicity; potential enzyme inhibition
5,6-Difluoro-1H-1,3-benzodiazol-2-amine C₇H₅F₂N₃ 186.62 F (5,6-positions) Enhanced electronegativity; lower molecular weight
1-Phenyl-1H-1,3-benzodiazol-2-amine C₁₃H₁₁N₃ 209.25 Phenyl (N1-position) Steric hindrance; reduced aqueous solubility
4-Methoxy-1H-1,3-benzodiazol-2-amine C₈H₉N₃O 163.18 OCH₃ (4-position) Electron-donating group; increased nucleophilicity
2-(6-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine C₉H₁₁N₃Br 241.11 Br (6-position), ethylamine High synthetic yield (95.2%); NMR δ 8.02 (aromatic H)
4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline C₁₃H₁₀BrN₃ 288.14 Br (5-position), aniline Hybrid structure; potential for polymer chemistry

Electronic and Steric Effects

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizable electron cloud increase steric bulk and lipophilicity compared to fluorine. For example, 5,6-difluoro-1H-1,3-benzodiazol-2-amine (MW 186.62) is lighter and more electronegative, influencing hydrogen-bonding interactions .
  • Halogen Position : In 2-(6-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine, bromine at position 6 causes a distinct downfield shift in ¹H NMR (δ 8.02), whereas dibromo substitution may lead to additive deshielding effects .

Research Findings and Trends

  • Thermal Stability : Bromine’s electron-withdrawing nature likely increases thermal stability compared to methoxy- or phenyl-substituted analogs.
  • Solubility Trade-offs : While bromine enhances lipid membrane penetration, it may reduce aqueous solubility, as seen in phenyl-substituted derivatives ().
  • Synthetic Versatility : The dibromo compound’s halogen atoms offer sites for further functionalization (e.g., Suzuki coupling), a feature less accessible in fluorine-substituted analogs .

Q & A

Q. Methodological Notes

  • Data Tables :

    PropertyValue/TechniqueReference
    Molecular Weight308.00 g/mol
    Synthetic Yield (Br₂ method)70–85%
    X-ray R-factor<5% (SHELXL-refined)
    Enzymatic IC₅₀ (Kinase X)2.3 µM (vs. 23 µM for Cl analog)
  • Key Citations : Prioritize SHELX for crystallography , thiocyanate-based synthesis , and SAR comparisons .

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